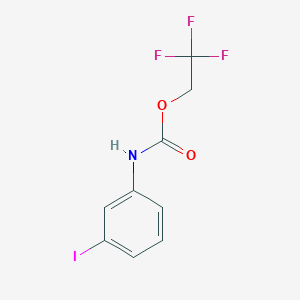
2,2,2-Trifluoroethyl (3-iodophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoroethyl (3-iodophenyl)carbamate is a fluorinated organic compound with the molecular formula C9H7F3INO2 and a molecular weight of 345.06 g/mol This compound is characterized by the presence of trifluoroethyl and iodophenyl groups, which impart unique chemical properties
Preparation Methods
The synthesis of 2,2,2-Trifluoroethyl (3-iodophenyl)carbamate typically involves the reaction of 3-iodophenyl isocyanate with 2,2,2-trifluoroethanol. The reaction is carried out under controlled conditions to ensure high yield and purity. The process can be summarized as follows:
Reactants: 3-iodophenyl isocyanate and 2,2,2-trifluoroethanol.
Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at a moderate level to facilitate the reaction.
Chemical Reactions Analysis
2,2,2-Trifluoroethyl (3-iodophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the 3-iodophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, the trifluoroethyl group can be oxidized to form trifluoroacetic acid derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Scientific Research Applications
2,2,2-Trifluoroethyl (3-iodophenyl)carbamate has several applications in scientific research:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those requiring fluorinated groups for enhanced metabolic stability and bioavailability.
Material Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Chemical Biology: The compound is employed in the study of biological systems, where it can be used to modify biomolecules and study their interactions.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoroethyl (3-iodophenyl)carbamate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the lipophilicity of the compound, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules. The iodophenyl group can participate in halogen bonding, which can influence the binding affinity and specificity of the compound .
Comparison with Similar Compounds
2,2,2-Trifluoroethyl (3-iodophenyl)carbamate can be compared with other similar compounds, such as:
2,2,2-Trifluoroethyl methacrylate: This compound is used in the production of polymers and coatings, similar to this compound.
2,2,2-Trifluoroethyl (4-iodophenyl)carbamate: This isomer has similar chemical properties but may exhibit different reactivity and applications due to the position of the iodine atom.
Trifluoroethylated Indoles: These compounds are used in medicinal chemistry for the development of drugs with improved pharmacokinetic properties.
Properties
Molecular Formula |
C9H7F3INO2 |
|---|---|
Molecular Weight |
345.06 g/mol |
IUPAC Name |
2,2,2-trifluoroethyl N-(3-iodophenyl)carbamate |
InChI |
InChI=1S/C9H7F3INO2/c10-9(11,12)5-16-8(15)14-7-3-1-2-6(13)4-7/h1-4H,5H2,(H,14,15) |
InChI Key |
NFJJWZUQAPXQNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)NC(=O)OCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


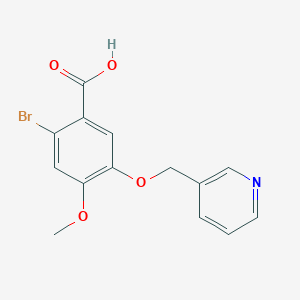
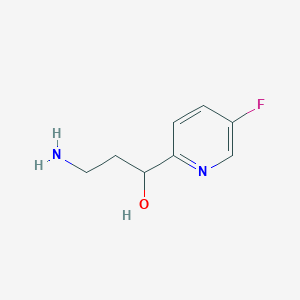
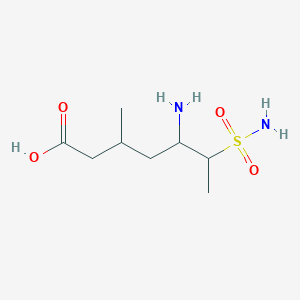
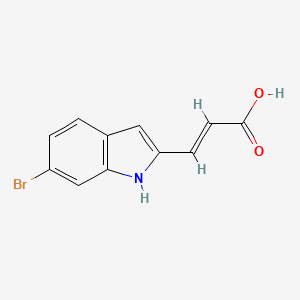
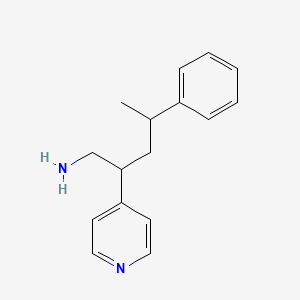
![1-[2-(4-tert-butylphenyl)-1H-indol-3-yl]-2-chloroethanone](/img/structure/B13167531.png)
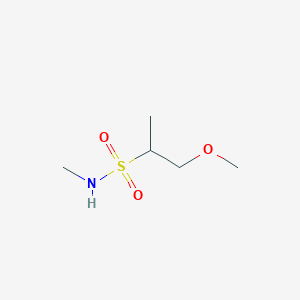
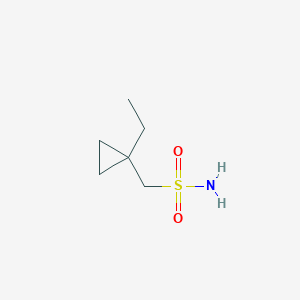
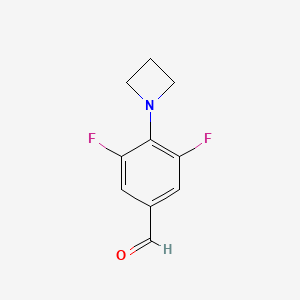
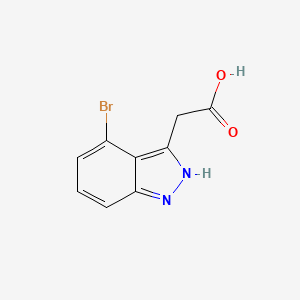
![5-[(4-Aminophenyl)methyl]-3-methyl-1,6-dihydro-1,2,4-triazin-6-one](/img/structure/B13167560.png)

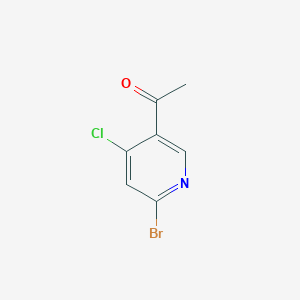
![2-[3-(Hydroxymethyl)pyrrolidin-1-YL]pyrimidine-5-carbaldehyde](/img/structure/B13167569.png)
